N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide
Description
N-(4-{[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl group and a piperidin-1-yl moiety. The pyrimidine ring is linked via an amino group to a phenyl ring, which is further functionalized with a pentanamide chain. This structure confers moderate lipophilicity (predicted logP ~3.6–3.9) and a polar surface area of ~55 Ų, suggesting balanced solubility and membrane permeability .
Properties
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-3-4-8-20(27)23-17-9-11-18(12-10-17)24-21-22-16(2)15-19(25-21)26-13-6-5-7-14-26/h9-12,15H,3-8,13-14H2,1-2H3,(H,23,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEUJILWGKNINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide is tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and pathogenesis.
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases. It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions. This binding inhibits the kinase activity, leading to decreased cell proliferation and apoptosis.
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. These pathways are involved in cell growth, differentiation, and survival. By inhibiting tyrosine kinases, the compound disrupts these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Pharmacokinetics
It is known that the compound has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) This suggests that the compound may have good solubility and bioavailability
Biological Activity
N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)pentanamide is a compound of significant interest in medicinal chemistry, particularly due to its structural features that suggest potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrimidine ring, a piperidine moiety, and an amide functional group. Its molecular formula is with a molecular weight of approximately 342.44 g/mol. The presence of the piperidine and pyrimidine rings enhances its potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and phosphodiesterases, which are crucial in signaling pathways.
- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, potentially affecting dopaminergic and serotonergic systems.
- Antioxidant Activity : Some studies suggest that pyrimidine derivatives exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of compounds related to this compound. Here is a summary of key findings:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Patel et al. (2003) | Antimicrobial | Agar diffusion method | Showed significant activity against E. coli and S. aureus |
| Sreenivasa et al. (2012) | Anticancer | MTT assay | Induced apoptosis in cancer cell lines |
| Recent Research (2023) | Neuroprotective | In vivo models | Reduced oxidative stress markers in mouse models |
Case Studies
- Antimicrobial Activity : A study by Patel et al. evaluated the antimicrobial properties of related pyrimidine compounds against common pathogens. The results indicated that these compounds demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents.
- Neuroprotective Effects : In a recent study, researchers investigated the neuroprotective effects of similar compounds in models of Parkinson's disease. The results showed that these compounds could mitigate dopaminergic neuron loss, likely through MAO-B inhibition, which is critical in the pathogenesis of Parkinson's disease.
- Anticancer Properties : Sreenivasa et al. reported that certain derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential as chemotherapeutic agents.
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Pyrimidine Linkers: N4-Valeroylsulfamerazine (21) retains a sulfonamide group, which is associated with antitubercular activity via sulfonamide-targeted enzyme interactions. The target compound’s pyrimidine-amino linkage may instead favor kinase or receptor binding .
Urea vs. Amide Linkers : Urea derivatives like G869-0935 exhibit stronger hydrogen-bonding capacity due to the urea moiety, which could improve target affinity but reduce metabolic stability compared to the pentanamide group .
Computational and Pharmacokinetic Insights
- logP and Solubility : The target compound’s predicted logP (~3.9) exceeds G869-0530’s 3.645, indicating higher lipophilicity. However, its logSw (water solubility) of ~-3.7 (estimated) suggests moderate solubility, necessitating formulation optimization .
- Volume and Surface Parameters: Connolly parameters (e.g., accessible area ~566 Ų for sulfonamide analogs) highlight steric differences, with the target compound’s piperidine-pyrimidine core likely reducing steric hindrance compared to bulkier sulfonamides .
Research Findings and Implications
- Therapeutic Potential: Structural alignment with BTK inhibitors (e.g., ibrutinib) and antitubercular sulfonamides suggests dual applications in oncology and infectious diseases. Further in vitro studies are needed to validate kinase inhibition or antimicrobial efficacy .
- SAR Insights : The pentanamide chain’s length and flexibility may balance potency and pharmacokinetics. Shorter chains (e.g., acetamide in G869-0530) improve solubility but reduce half-life, while longer chains enhance lipophilicity at the cost of solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
